5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
説明
Discovery and Development Timeline
The development of 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid emerged during the late 1980s as part of an extensive medicinal chemistry program focused on optimizing fluoroquinolone antimicrobial agents. The compound was synthesized and evaluated by researchers at Parke-Davis Pharmaceutical Research, representing one of several novel aminopyrrolidine-substituted fluorocyclopropyl quinolones developed during this period. The systematic exploration of structural modifications to the quinolone core structure led to the creation of this compound, which was assigned the developmental designation within the pharmaceutical research pipeline.
The initial synthesis and characterization of this compound occurred in the context of broader efforts to enhance the antimicrobial spectrum and potency of fluoroquinolone antibiotics. Research teams were particularly focused on incorporating amino substituents at the 5-position of the quinolone ring system, based on preliminary findings suggesting that such modifications could significantly enhance biological activity. The development timeline coincided with intensive research into cyclopropyl substitutions at the N-1 position and fluorine incorporation at the 6 and 8 positions, modifications that had proven successful in earlier fluoroquinolone development programs.
Patent documentation from this era, including United States Patent 4822801A, describes synthetic methodologies for preparing related 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives as antibacterial agents. The patent literature provides insight into the systematic approach taken by medicinal chemists to optimize the pharmacological properties of quinolone derivatives through strategic structural modifications. The compound emerged from this systematic exploration as a promising candidate displaying enhanced antimicrobial activity profiles.
Position within Fluoroquinolone Chemistry
This compound occupies a distinctive position within the broader fluoroquinolone chemical class, representing a significant evolution from first-generation quinolone antibiotics. The compound incorporates several key structural features that distinguish it from earlier fluoroquinolone derivatives, most notably the presence of an amino group at the 5-position of the quinolone ring system. This structural modification represents a departure from conventional fluoroquinolone design strategies and has proven to be instrumental in enhancing antimicrobial potency.
The compound belongs to a subclass of fluoroquinolones characterized by aminopyrrolidine substitution at the 7-position, a modification that contributes to enhanced antibacterial activity against both gram-positive and gram-negative bacterial pathogens. Research has demonstrated that the combination of 5-amino substitution with 7-aminopyrrolidine incorporation results in synergistic effects on antimicrobial potency, with the compound showing 2-16 times greater activity compared to analogous structures lacking the 5-amino group. This enhanced activity profile positions the compound as a representative example of advanced fluoroquinolone design principles.
Within the context of fluoroquinolone structure-activity relationships, the compound exemplifies the importance of strategic halogenation patterns, particularly the incorporation of fluorine atoms at both the 6 and 8 positions. The difluoro substitution pattern contributes to enhanced antimicrobial activity and represents an optimization of earlier monofluorinated quinolone derivatives. The cyclopropyl group at the N-1 position aligns with established design principles for fluoroquinolones, as this substitution has been consistently associated with optimal antibacterial activity across multiple quinolone series.
Comparative analysis with contemporary fluoroquinolone developments reveals that this compound represents part of a broader trend toward incorporating amino functionality into quinolone structures. While compounds such as ciprofloxacin and norfloxacin lack amino substitution at the 5-position, the enhanced activity profile of 5-amino derivatives has influenced subsequent fluoroquinolone development programs. The compound thus serves as both a product of its historical development context and a precursor to more recent fluoroquinolone innovations.
Chemical Classification and Nomenclature
The systematic nomenclature of this compound reflects its complex molecular architecture and provides insight into its structural organization. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is classified as a substituted quinoline derivative with multiple functional group modifications. The full systematic name encompasses the core quinoline ring system along with specific positional descriptors for each substituent group.
The molecular formula C17H18F2N4O3 indicates the compound contains seventeen carbon atoms, eighteen hydrogen atoms, two fluorine atoms, four nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 364.35 grams per mole. The Chemical Abstracts Service registry number 112654-98-5 provides a unique identifier for the compound within chemical databases and literature. Additional chemical identifiers include the International Chemical Identifier key GMCYYXZTVSSTQW-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation, which facilitate computational analysis and database searching.
The compound's classification within the quinolone antibiotic family is supported by its core structural features, including the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid framework that defines this therapeutic class. The presence of fluorine substituents specifically categorizes it as a fluoroquinolone, while the amino substitution pattern represents a more specialized subclassification within this broader category. The aminopyrrolidine side chain at the 7-position further distinguishes this compound from other fluoroquinolone derivatives and contributes to its unique pharmacological profile.
Chemical database entries, including those in PubChem and other scientific repositories, consistently categorize this compound as a quinolone antibiotic with specific notation of its structural modifications. The compound's entry in the PubChem database provides comprehensive structural information, including two-dimensional and three-dimensional molecular representations that facilitate visualization of its complex architecture. These database entries serve as essential resources for researchers conducting structure-activity relationship studies and computational analyses of fluoroquinolone derivatives.
Research Significance and Contributions
The research significance of this compound extends beyond its immediate antimicrobial applications to encompass broader contributions to medicinal chemistry and antimicrobial drug development. The compound has served as a crucial tool for understanding structure-activity relationships within the fluoroquinolone class, particularly regarding the impact of 5-amino substitution on biological activity. Research conducted with this compound has provided fundamental insights that have influenced subsequent fluoroquinolone development programs and contributed to the rational design of more effective antimicrobial agents.
Extensive antimicrobial testing has demonstrated that this compound exhibits superior activity compared to established fluoroquinolones, including ciprofloxacin, across a broad spectrum of bacterial pathogens. In vitro studies have shown minimum inhibitory concentrations significantly lower than those of reference compounds, with particularly notable activity against gram-positive organisms such as staphylococci and streptococci. The compound has demonstrated minimum inhibitory concentrations of 0.03-0.06 micrograms per milliliter for staphylococci, 0.06-0.25 micrograms per milliliter for streptococcal species, and less than or equal to 0.015 micrograms per milliliter for Haemophilus influenzae and Neisseria gonorrhoeae.
| Bacterial Group | Minimum Inhibitory Concentration (μg/mL) | Number of Strains Tested |
|---|---|---|
| Staphylococci | 0.03-0.06 | 26 |
| Streptococcus pyogenes, S. agalactiae, S. pneumoniae, Enterococcus faecalis | 0.06-0.25 | 80 |
| Haemophilus influenzae, Neisseria gonorrhoeae | ≤0.015 | 42 |
| Enterobacteriaceae | 0.06 | 97 |
| Pseudomonas aeruginosa | 0.5 | 20 |
| Bacteroides fragilis | 0.125-1.0 | 13 |
The compound's research applications have extended to investigations of antimicrobial activity against atypical pathogens, including Mycobacterium leprae, where it demonstrated significant activity in specialized testing systems. Studies using the BACTEC 460 system revealed that the compound was among the most active fluoroquinolones tested against M. leprae, showing significant growth inhibition at concentrations as low as 0.31 micrograms per milliliter. This broad-spectrum activity against both conventional bacterial pathogens and mycobacterial species has contributed to understanding the potential therapeutic applications of advanced fluoroquinolone derivatives.
Research investigations have also explored the compound's mechanism of action, confirming that it operates through inhibition of bacterial DNA gyrase and topoisomerase IV, consistent with other fluoroquinolone antibiotics. However, the enhanced potency observed with this compound suggests that the 5-amino substitution may confer additional binding affinity or selectivity for these target enzymes. The compound has been utilized in enzyme inhibition studies and has contributed to understanding the structural requirements for optimal interaction with bacterial topoisomerases.
Beyond its direct antimicrobial applications, the compound has served as a valuable tool for investigating fluoroquinolone resistance mechanisms and has been used in studies examining the relationship between chemical structure and resistance development patterns. The unique structural features of this compound, particularly the 5-amino substitution, have provided insights into how chemical modifications can potentially overcome certain resistance mechanisms while maintaining broad-spectrum antimicrobial activity. These research contributions have influenced the design of subsequent fluoroquinolone derivatives and continue to inform current antimicrobial development efforts.
特性
IUPAC Name |
5-amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O3/c18-11-13(21)10-14(12(19)15(11)22-4-3-7(20)5-22)23(8-1-2-8)6-9(16(10)24)17(25)26/h6-8H,1-5,20-21H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCYYXZTVSSTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C(C(=C(C(=C32)F)N4CCC(C4)N)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920860 | |
| Record name | 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112654-98-5 | |
| Record name | PD 124816 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112654985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-124816 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FJJ4S79YV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Formation of the Quinolone Backbone
The quinolone scaffold is assembled through a Conrad-Limpach reaction or modified Gould-Jacobs cyclization. In one approach, ethyl 2-(3-chloro-2,4,5-trifluoro-6-nitrobenzoyl)-3-ethoxyacrylate undergoes nucleophilic attack by cyclopropylamine in t-butanol, followed by ring closure with potassium t-butoxide at 60°C to yield the ethyl ester intermediate. This step achieves the cyclopropyl substitution at the 1-position and establishes the 4-oxo-1,4-dihydroquinoline framework.
Fluorination and Nitro Reduction
Fluorine atoms at the 6- and 8-positions are introduced via electrophilic fluorination using reagents such as Selectfluor® or through halogen exchange reactions. Subsequent hydrogenation of the 5-nitro intermediate (e.g., using Pd/C or Raney nickel) reduces the nitro group to an amine, a critical step for introducing the 5-amino functionality.
Introduction of the 3-Aminopyrrolidinyl Group
The 7-position 3-aminopyrrolidinyl substituent is incorporated via nucleophilic aromatic substitution (SNAr). A key challenge lies in the steric and electronic hindrance of the fluorinated quinolone core, which necessitates optimized conditions:
-
Reagents : 3-aminopyrrolidine is reacted with the 7-fluoro intermediate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C).
-
Catalysts : Potassium carbonate or cesium carbonate enhances reactivity by deprotonating the pyrrolidine amine.
Yields for this step vary between 45% and 65%, with side products arising from incomplete substitution or overalkylation.
Alternative Synthetic Routes
Oxidative Decarboxylation Strategy
A novel approach involves the oxidative decarboxylation of Nα-acyl-l-arginine derivatives using Ag(I)/S₂O₈²⁻ to generate acyliminium intermediates. Intramolecular trapping forms the 2-aminopyrrolidine-1-carboxamidine unit, which is subsequently coupled to the quinolone core. This method avoids harsh fluorination conditions but requires precise control of reaction pH and temperature to suppress side reactions like hemiaminal formation.
Parallel Synthesis of Analogues
Ethyl 1-substituted-6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylates are synthesized via alkylation of quinoline precursors with benzyl bromides, followed by hydrolysis to carboxylic acids. While this route primarily yields analogues, it provides insights into steric effects influencing substitution at the 7-position.
Reaction Optimization and Yield Improvement
| Step | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Cyclopropane Introduction | Cyclopropylamine, KOtBu, t-butanol | 33–45 | Competing hydrolysis |
| Fluorination | Selectfluor®, DMF, 80°C | 60–75 | Regioselectivity control |
| Pyrrolidine Substitution | 3-Aminopyrrolidine, Cs₂CO₃, DMSO | 45–65 | Steric hindrance |
| Nitro Reduction | H₂, Pd/C, EtOAc | 85–90 | Over-reduction avoidance |
Optimization strategies include:
-
Temperature Modulation : Lowering reaction temperatures during SNAr steps reduces decomposition.
-
Catalyst Screening : Copper sulfate (CuSO₄) improves oxidative decarboxylation efficiency, increasing yields from 42% to 76%.
-
Solvent Effects : t-Butanol minimizes ester hydrolysis during cyclopropane ring formation.
Analytical Characterization
Critical quality control metrics include:
化学反応の分析
Types of Reactions
5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline core or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include modified quinoline derivatives with altered antibacterial properties. These derivatives are often screened for enhanced activity and reduced toxicity .
科学的研究の応用
Antimicrobial Activity
Research indicates that derivatives of the quinoline structure, to which this compound belongs, exhibit significant antimicrobial properties. The mechanism often involves interference with bacterial DNA synthesis and cellular function. A study demonstrated that compounds similar to 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline effectively inhibited the growth of various bacterial strains, including resistant strains of Staphylococcus aureus .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. This particular compound has shown promise in inhibiting cancer cell proliferation through various pathways:
- Cell Cycle Arrest : Research indicates that the compound may induce cell cycle arrest in cancer cells, particularly in breast and prostate cancer models .
- Apoptosis Induction : In vitro studies have demonstrated that treatment with this compound leads to an increase in apoptotic markers in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
Emerging studies suggest that compounds with similar structures may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve the reduction of oxidative stress and inhibition of neuroinflammation .
Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In a controlled laboratory setting, treatment with 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline resulted in a 50% reduction in cell viability of MDA-MB-231 breast cancer cells after 48 hours of exposure at a concentration of 10 µM.
作用機序
The antibacterial activity of 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to cell death .
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer enhanced antibacterial activity and reduced resistance development compared to other quinolones .
生物活性
Overview
5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 112654-98-5) is a synthetic compound belonging to the quinolone class of antibiotics. This compound exhibits significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, making it a subject of interest in medicinal chemistry and pharmacology.
The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription in bacteria. By binding to these enzymes, the compound disrupts the supercoiling and relaxation processes necessary for bacterial cell division, ultimately leading to cell death.
Antibacterial Efficacy
The antibacterial potency of this compound has been evaluated against various bacterial strains. The following table summarizes its effectiveness compared to other antibiotics:
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | Ciprofloxacin | 2 |
| Escherichia coli | 1 | Levofloxacin | 4 |
| Pseudomonas aeruginosa | 2 | Gentamicin | 8 |
| Enterococcus faecalis | 0.25 | Vancomycin | 1 |
These results indicate that the compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, suggesting its potential for treating infections caused by these pathogens .
Case Study 1: Efficacy in Resistant Strains
A study conducted on multi-drug resistant strains of E. coli demonstrated that this compound exhibited significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL. This suggests that the compound may offer a viable treatment option for infections that are resistant to conventional antibiotics .
Case Study 2: In Vivo Efficacy
In an animal model study, the compound was administered to mice infected with Staphylococcus aureus. The results indicated a reduction in bacterial load in treated mice compared to controls, highlighting its potential as an effective therapeutic agent against serious bacterial infections .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Various derivatives have been synthesized to explore structure–activity relationships (SAR). Notably, modifications at the cyclopropyl group have been shown to influence antibacterial potency significantly.
Structure–Activity Relationship (SAR)
The following table outlines some key derivatives and their corresponding antibacterial activities:
| Derivative | MIC (µg/mL) |
|---|---|
| Parent Compound | 0.5 |
| Cyclopropyl Methyl Derivative | 0.25 |
| Cyclopropyl Ethyl Derivative | 0.75 |
| Pyrrolidine Substituted Derivative | 0.1 |
These findings suggest that even minor structural changes can lead to substantial differences in antibacterial efficacy .
Q & A
Basic: What are the standard synthetic protocols for this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves nucleophilic substitution at the C7 position of the quinoline core. A representative method (Example 18 in EP0153163) refluxes 1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 3-t-butoxycarbonylaminopyrrolidine in anhydrous acetonitrile, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. Optimization focuses on:
- Reagent stoichiometry : Excess pyrrolidine derivative (1:1.2 molar ratio) ensures complete substitution .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity and reduce side reactions .
- Temperature control : Prolonged reflux (18–24 hours) balances reaction completion and decomposition risks .
Basic: Which analytical techniques are critical for confirming the compound’s structural identity and purity?
Answer:
Key methods include:
- 1H/13C-NMR spectroscopy : Assigns proton environments (e.g., cyclopropyl CH at δ ~1.0 ppm, aromatic protons at δ ~7.7–8.6 ppm) and confirms substitution patterns .
- Mass spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .
- High-performance liquid chromatography (HPLC) : Quantifies purity using C18 columns and mobile phases like ammonium acetate/acetonitrile gradients .
Advanced: How do structural modifications at C7 and C8 positions influence antibacterial activity?
Answer:
The C7 3-aminopyrrolidinyl group and C8 fluorine are critical for DNA gyrase inhibition. SAR studies reveal:
- C7 substituents : Bulky, basic groups (e.g., 3-aminopyrrolidine) improve Gram-positive coverage by enhancing target binding .
- C8 fluorine : Electron-withdrawing effects stabilize the keto-enol tautomer, boosting quinolone-DNA interactions .
- C6 fluorine : Maintains broad-spectrum activity against resistant strains .
Contradictions in substituent effects (e.g., methoxy vs. fluoro at C8) require comparative MIC assays against S. aureus and E. coli .
Advanced: What strategies resolve contradictions in reported antibacterial potency across derivatives?
Answer:
Discrepancies arise from variations in:
- Bacterial efflux pumps : Use efflux pump inhibitors (e.g., PAβN) to isolate intrinsic activity .
- Stereochemistry : X-ray crystallography (e.g., single-crystal studies) confirms 3D conformations impacting target binding .
- Substituent logP : Hydrophobic side chains (e.g., octahydro-pyrrolopyridinyl) enhance membrane penetration but may reduce solubility .
Dose-response assays under standardized conditions (CLSI guidelines) reconcile conflicting data .
Advanced: How are synthesis-related impurities characterized and controlled?
Answer:
Common impurities include:
- Desfluoro analogs : Formed via incomplete fluorination; detected via HPLC retention time shifts (e.g., 7.2 min vs. 8.5 min for the parent compound) .
- Ethylenediamine adducts : Result from side reactions with amines; quantified using LC-MS with [M+H]+ = 341.77 .
- Hydrolysis products : Stabilize intermediates under acidic conditions (pH 2–3) to minimize degradation .
Advanced: What methodologies confirm stereochemical integrity of the 3-aminopyrrolidinyl substituent?
Answer:
- Chiral HPLC : Resolves enantiomers using amylose-based columns and ethanol/n-hexane mobile phases .
- X-ray crystallography : Determines absolute configuration via anomalous dispersion (e.g., C7-(S) configuration in related derivatives) .
- Circular dichroism (CD) : Correlates Cotton effects with stereoisomeric purity .
Advanced: How does the compound interact with biological macromolecules under physiological conditions?
Answer:
- DNA gyrase inhibition : Fluorescence quenching assays measure binding affinity to the GyrB subunit (IC50 typically <1 µM) .
- Serum protein binding : Equilibrium dialysis reveals ~85% binding to albumin, affecting bioavailability .
- Amino acid conjugates : React with glycine or alanine in ethanolic NaHCO3 to form stable adducts, modeled via NMR kinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
